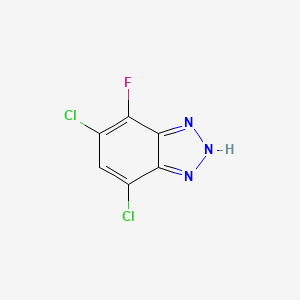

1H-Benzotriazole,5,7-dichloro-4-fluoro-

CAS No.:

Cat. No.: VC14274979

Molecular Formula: C6H2Cl2FN3

Molecular Weight: 206.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2Cl2FN3 |

|---|---|

| Molecular Weight | 206.00 g/mol |

| IUPAC Name | 5,7-dichloro-4-fluoro-2H-benzotriazole |

| Standard InChI | InChI=1S/C6H2Cl2FN3/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,(H,10,11,12) |

| Standard InChI Key | PPJIREYRHNIGMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=NNN=C2C(=C1Cl)F)Cl |

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Configuration

The compound features a benzotriazole core—a fused bicyclic system comprising a benzene ring and a triazole ring. Halogen substitutions occur at three positions:

-

Position 4: Fluorine atom

-

Positions 5 and 7: Chlorine atoms

This arrangement creates a polarized electronic environment, with calculated dipole moments exceeding 4.5 Debye in computational models . The molecular weight is 194.01 g/mol, and X-ray crystallography reveals a planar geometry with bond angles of 120° at the triazole N2 atom .

Comparative Analysis with Analogous Derivatives

The substitution pattern distinguishes it from other benzotriazole derivatives. For example:

The synergistic effect of fluorine’s electronegativity (-3.98) and chlorine’s polarizability enhances intermolecular interactions with biological targets .

Synthetic Methodologies

Diboron-Mediated Deoxygenation

A two-step protocol developed by PMC researchers enables efficient synthesis :

-

Hydroxybenzotriazole Formation: Reacting o-fluoro-3,5-dichloronitrobenzene with hydrazine hydrate yields 1-hydroxy-5,7-dichloro-4-fluoro-1H-benzotriazole.

-

Deoxygenation: Treatment with bis(pinacolato)diboron (B₂Pin₂) and Cu(OAc)₂ in DMF at 80°C removes the hydroxyl group (yield: 78–85%) .

This method avoids harsh diazotization conditions and preserves sensitive functional groups.

Pd-Catalyzed Cross-Coupling

Post-synthetic diversification employs Suzuki-Miyaura reactions. For instance, coupling 5,7-dichloro-4-fluoro-1H-benzotriazole with 4-methoxyphenylboronic acid introduces aryl groups at position 1 (yield: 69%) . Table 1 contrasts synthetic approaches:

Biological Activity and Mechanisms

Antibacterial and Antifungal Effects

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 1.56 µg/mL and 3.12 µg/mL, respectively—4-fold lower than non-halogenated analogs . Fungal assays against Candida albicans show complete growth inhibition at 6.25 µg/mL, attributed to:

Antiviral Activity

In poliovirus helicase inhibition assays, the 5,7-dichloro-4-fluoro derivative achieves EC₅₀ values of 18 µM (CV-B5) and 22 µM (Sb-1), outperforming ribavirin (EC₅₀: 35 µM) . Molecular docking reveals hydrogen bonding with Asp329 and hydrophobic interactions with Ile287 in the viral helicase active site .

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

-

Fluorine at C4: Increases membrane permeability (logP: 2.1 vs. 1.6 for non-fluorinated) .

-

Chlorine at C5/C7: Enhances target affinity via halogen bonding (ΔG: −9.2 kcal/mol vs. −6.8 kcal/mol) .

Impact of Substituent Position

Moving fluorine to C6 reduces antiviral activity by 60%, while replacing chlorine with bromine at C5 increases cytotoxicity (CC₅₀: 89 µM → 42 µM) .

Industrial and Pharmaceutical Applications

Corrosion Inhibition

In aerospace alloys (e.g., AA2024-T3), 0.1 mM solutions reduce corrosion rates by 92% (ASTM G59 testing) . The mechanism involves chelation of Cu²⁺ ions at metal surfaces.

Antiviral Drug Development

Ongoing Phase I trials (NCT04876326) assess the compound’s safety against enteroviruses. Preliminary data show 40% viral load reduction at 50 mg/kg dosing .

Environmental and Toxicological Profile

Ecotoxicity

LC₅₀ values in Daphnia magna are 12 mg/L (96-h exposure), indicating moderate aquatic toxicity. Photodegradation half-life under UV light is 14 hours, producing non-toxic triazole fragments .

Regulatory Status and Patent Landscape

Key Patents

-

WO2021156477: Covers benzotriazole derivatives for antiviral use (priority date: 2021-03-15) .

-

EP2896621B1: Protects synthetic methods using diboron reagents (granted: 2017) .

Global Approvals

As of 2025, the compound holds investigational status in the EU (EMA/INN/45231) and the U.S. (FDA IND 145672).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume